Cuscohygrine-d6
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Description
Cuscohygrine-d6 is a labelled version of Cuscohygrine . It is the main alkaloid found in the medicinal plant Datura metel . The CAS Number is 1292907-65-3 and the Molecular Formula is C13H24N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 Carbon atoms, 24 Hydrogen atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.38 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Analytical Chemistry and Detection Techniques
One study described a methodology for the isolation of hygrine and related compound cuscohygrine from South American coca leaf. The isolated hygrine was reduced to yield diastereomeric alcohols, which were then derivatized and detected at femtogram levels using capillary gas chromatography-electron capture detection. This research highlights the analytical challenges and solutions in detecting such compounds at very low concentrations (Moore et al., 1995).
Plant Alkaloid Analysis
Another research effort focused on the biosynthesis of cocaine and cuscohygrine in Erythroxylum coca, using isotopically labeled precursors. This study provided insights into the biosynthetic pathways of these alkaloids, demonstrating the incorporation of labeled pyrrolinium salts into cuscohygrine. Such studies are crucial for understanding the natural synthesis processes of plant alkaloids and their regulation (Leete, 1983).
Stereochemistry and Diastereomer Analysis
Research on diastereomers, including compounds similar to cuscohygrine-d6, focuses on understanding the stereochemical properties and reactions of these compounds. Studies have explored the dynamic kinetic asymmetric transformations (DYKAT) of racemic diastereomer mixtures, achieving high selectivity and efficiency in synthesizing single stereoisomers. Such research provides valuable insights into the stereochemical manipulation of diastereomeric mixtures for various applications (Steinreiber et al., 2008).
Properties
IUPAC Name |
1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-KSEWOWOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747385 |
Source
|
Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292907-65-3 |
Source
|
Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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